Methyl 5-[(3-aminopropyl)amino]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(3-aminopropyl)amino]pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-aminopropyl)amino]pentanoate typically involves the esterification of pentanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3-aminopropyl)amino]pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major product is often a carboxylic acid.
Reduction: The major product is typically an alcohol.
Substitution: The major product can be an amide or a different ester.
Scientific Research Applications
Methyl 5-[(3-aminopropyl)amino]pentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of ester hydrolysis and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which Methyl 5-[(3-aminopropyl)amino]pentanoate exerts its effects involves the hydrolysis of the ester bond. This hydrolysis can be catalyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved in this process are primarily related to the enzymes that catalyze ester hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Another ester with a simpler structure, commonly used as a solvent.
Ethyl acetate: Similar to methyl acetate but with an ethyl group, also used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Uniqueness
Methyl 5-[(3-aminopropyl)amino]pentanoate is unique due to its specific structure, which includes an amino group that can participate in additional chemical reactions. This makes it more versatile compared to simpler esters like methyl acetate and ethyl acetate .
Properties
CAS No. |
91400-95-2 |
---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
methyl 5-(3-aminopropylamino)pentanoate |
InChI |
InChI=1S/C9H20N2O2/c1-13-9(12)5-2-3-7-11-8-4-6-10/h11H,2-8,10H2,1H3 |
InChI Key |
UKEIEXKKMKXGLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.